4-Nitrotetrafluorobenzonitrile
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Overview
Description
4-Nitrotetrafluorobenzonitrile is an organic compound with the molecular formula C7F4N2O2. It is characterized by the presence of a nitro group (-NO2) and a nitrile group (-CN) attached to a tetrafluorobenzene ring. This compound is of significant interest in various fields of chemistry due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrotetrafluorobenzonitrile can be synthesized through the aromatic substitution of 2,3,5,6-tetrafluorobenzonitrile with nitric acid. The reaction typically involves the nitration of the tetrafluorobenzonitrile under controlled conditions to introduce the nitro group at the para position relative to the nitrile group.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of specialized nitration reactors to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrotetrafluorobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as phenoxide ions, leading to the formation of substituted products.
Common Reagents and Conditions:
Reduction: Catalysts like palladium or platinum are commonly used in hydrogenation reactions.
Substitution: Reactions with phenoxide ions typically occur under basic conditions.
Major Products Formed:
Reduction: 4-Aminotetrafluorobenzonitrile
Substitution: Various substituted tetrafluorobenzonitriles depending on the nucleophile used.
Scientific Research Applications
4-Nitrotetrafluorobenzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-nitrotetrafluorobenzonitrile exerts its effects is primarily through its reactivity with various nucleophiles and reducing agents. The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The nitrile group can also participate in reactions, further expanding the compound’s reactivity profile.
Comparison with Similar Compounds
4-Fluoronitrobenzene: Similar in structure but lacks the nitrile group.
4-Nitrobenzonitrile: Similar but does not have the fluorine atoms.
Uniqueness: 4-Nitrotetrafluorobenzonitrile is unique due to the presence of both the nitro and nitrile groups on a tetrafluorobenzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
17823-35-7 |
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Molecular Formula |
C7F4N2O2 |
Molecular Weight |
220.08 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-4-nitrobenzonitrile |
InChI |
InChI=1S/C7F4N2O2/c8-3-2(1-12)4(9)6(11)7(5(3)10)13(14)15 |
InChI Key |
JVSNCRBLHNBLSN-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)F |
Origin of Product |
United States |
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